

A Comprehensive Technical Guide on the Physicochemical Parameters of Delphinidin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin is a primary anthocyanidin, a class of water-soluble plant pigments responsible for a spectrum of blue, purple, and red hues observed in many flowers, fruits, and vegetables.[1][2] [3] As a member of the flavonoid family, it is a polyphenolic compound recognized for its potent antioxidant properties.[1][4] **Delphinidin** is commonly found in pigmented foods such as bilberries, blackcurrants, pomegranates, and Concord grapes.[2][4] Its chemical structure, characterized by multiple hydroxyl groups, underpins its significant biological activities and physicochemical characteristics. This guide provides an in-depth overview of the core physicochemical parameters of **delphinidin**, its stability, relevant experimental methodologies, and its interaction with key cellular signaling pathways, offering a critical resource for its application in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of **delphinidin** are crucial for understanding its behavior in biological and chemical systems. These parameters influence its solubility, absorption, distribution, and overall bioactivity.

Table 1: Core Physicochemical Properties of **Delphinidin**



Parameter	Value	Reference Form
IUPAC Name	3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1λ4-1-benzopyran-1-ylium	Cation
Chemical Formula	C15H11O7 ⁺	Cation[2]
C15H11O7Cl	Chloride Salt[5]	
C15H9O7 ⁻	Anion[6]	-
Molecular Weight	303.24 g/mol	Cation[2][7]
338.7 g/mol	Chloride Salt[5]	
301.23 g/mol	Anion[6]	-
Melting Point	>350 °C[7]	Not Specified
>349.85 °C[8]	Chloride Salt	
Boiling Point	Not Available	-
logP (Octanol-Water)	Low (Poor lipid solubility)[1][3]	Not Specified
pKa (Strongest Acidic)	6.37 (Predicted)[9][10]	Not Specified
Hydrogen Bond Donors	6[1]	Not Specified
Hydrogen Bond Acceptors	7[1]	Not Specified

Delphinidin's structure, featuring two phenolic rings (A and B) and a pyran C-ring, with six hydroxyl groups, contributes to its high polarity.[1] This polarity results in low logP values, indicating poor lipid solubility and limited passive diffusion across biological membranes, which can affect its bioavailability.[1][3]

Spectral Properties

The spectral characteristics of **delphinidin** are fundamental for its detection and quantification. Like other anthocyanins, its UV-Visible absorption spectrum is highly dependent on pH.

Table 2: UV-Visible Absorption Maxima (λmax) of **Delphinidin**



Solvent/Condition	λmax (nm)
Acidic Mobile Phase (pH ≤ 3)	206, 274, 536[11][12]
Not Specified	276, 345, 352, 559[13]
Not Specified	515-530[14]

The absorption maximum in the visible range (around 530-560 nm) is responsible for its characteristic color. The spectra are measured in an acidic mobile phase (pH 3 or lower) for stability and consistency.[12]

Solubility Profile

Delphinidin's solubility is highest in polar solvents and increases with temperature.[1][3] Its solubility in aqueous solutions is limited, and it is practically insoluble in non-polar, hydrophobic solvents.[4]

Table 3: Mole Fraction Solubility (10⁸x) of **Delphinidin** in Various Solvents at Different Temperatures

Temperature (K)	Water	Methanol	Ethanol	Acetone
298.15	53.53[15]	58.61[15]	5.73[15]	0.0055[15]
303.15	63.87[15]	66.24[15]	6.13[15]	0.0066[15]
308.15	69.77[15]	77.12[15]	7.04[15]	0.0071[15]
313.15	78.66[15]	87.69[15]	7.70[15]	0.0077[15]
318.15	86.85[15]	97.08[15]	-	-

Data sourced from ResearchGate and ACS Publications.[15][16]

For practical laboratory use, **delphinidin** chloride is often dissolved in organic solvents like ethanol, DMSO, or dimethylformamide (solubility approx. 30 mg/mL) before dilution in aqueous



buffers.[13] For maximum solubility in aqueous buffers, it is recommended to first dissolve it in ethanol and then dilute with the chosen buffer.[13]

Stability

The stability of **delphinidin** is a critical consideration for its handling, storage, and application. It is sensitive to several environmental factors.[17][18]

- pH: Delphinidin is a natural pH indicator, exhibiting a red or pink color in acidic solutions (pH < 7), purple in neutral solutions (pH ≈ 7), and blue in basic solutions, eventually becoming colorless in very alkaline conditions due to structural transformation and degradation.[2][18] The flavylium cation (red) is the predominant form at pH 1.0, while at pH values between 2.0 and 4.0, quinoidal blue species are more common.[19] Above pH 5.0, colorless forms like carbinol pseudobase and chalcone appear.[19]
- Temperature: The degradation of delphinidin increases with rising temperature.[17] Thermal
 degradation typically follows first-order kinetics, meaning the rate of degradation is
 proportional to the concentration of delphinidin.[19]
- Light and Oxygen: Exposure to light and oxygen can accelerate the degradation of anthocyanins, including delphinidin.[17]

Experimental Protocols Determination of Solubility by Spectrophotometry

This method is used to measure the solubility of **delphinidin** in various solvents across a range of temperatures.[16]

- Apparatus Setup: A dissolution system consisting of a test tube in a temperature-controlled water bath with a magnetic stirrer is used. A thermometer monitors the temperature.
- Sample Preparation: An excess amount of **delphinidin** is added to a known volume of the solvent (e.g., water, methanol, ethanol) in the test tube.
- Equilibration: The mixture is stirred continuously at a constant, specific temperature for a sufficient time to ensure the solution reaches saturation (equilibrium).



- Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.
- Analysis: The collected sample is appropriately diluted. The concentration of delphinidin is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax.
 The pH differential method can be employed for accurate quantification in aqueous solutions.
- Calculation: The mole fraction solubility is calculated from the determined concentration. The procedure is repeated at different temperatures to generate a solubility curve.[16]

Determination of Thermal and pH Degradation Kinetics

This protocol assesses the stability of **delphinidin** under various temperature and pH conditions.[19]

- Solution Preparation: A stock solution of **delphinidin** is prepared. Aliquots of this stock solution are diluted in a series of buffer solutions with different pH values (e.g., pH 2.0 to 5.0).
- Incubation: The solutions at each pH are divided into small, sealed vials to prevent evaporation. The vials are then placed in temperature-controlled water baths set at various temperatures (e.g., 60, 80, 100 °C).
- Time-Point Sampling: At regular time intervals, a vial from each temperature and pH condition is removed and immediately cooled in an ice bath to stop further degradation.
- Quantification: The concentration of the remaining delphinidin in each sample is quantified using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or by spectrophotometry.
- Kinetic Analysis: The concentration of **delphinidin** is plotted against time for each condition.
 The data is fitted to a kinetic model, typically the first-order model: ln(C/C₀) = -kt, where C is
 the concentration at time t, C₀ is the initial concentration, and k is the degradation rate
 constant.



• Parameter Calculation: The rate constant (k) and the half-life $(t_1/2)$ $(t_1/2 = 0.693/k)$ are calculated for each temperature and pH. The Arrhenius equation can be used to determine the activation energy (Ea) for the degradation process.[19]

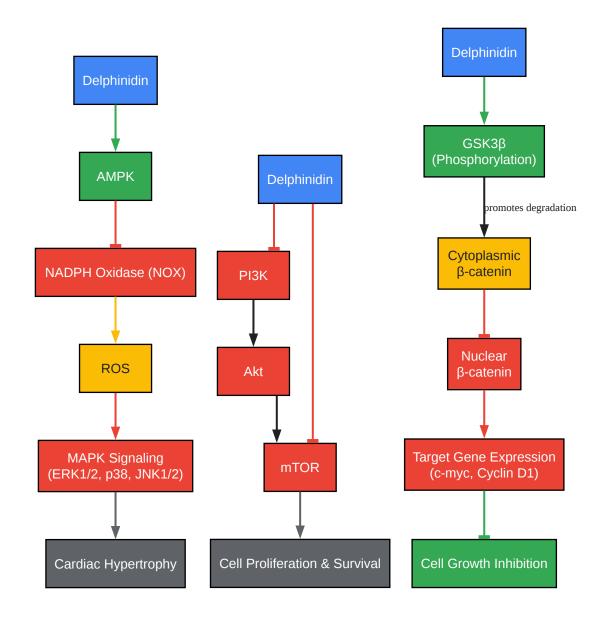
Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its biological effects by modulating a variety of cellular signaling pathways implicated in conditions like cancer, inflammation, and cardiovascular disease.

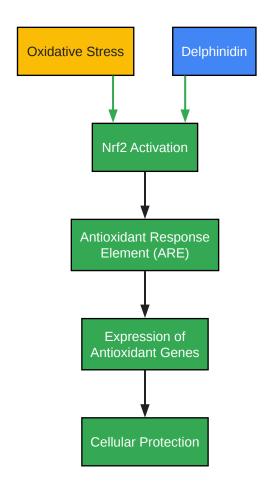
AMPK/NOX/MAPK Signaling Pathway

In pathological cardiac hypertrophy, **delphinidin** has been shown to activate AMP-activated protein kinase (AMPK).[20] This activation leads to the inhibition of NADPH oxidase (NOX) activity, reducing oxidative stress (ROS production). The downstream effect is the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, p38, and JNK1/2, thereby attenuating cardiac hypertrophy.[20]









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